molecular formula C19H22N2O5S B8586065 5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid

5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid

Cat. No.: B8586065
M. Wt: 390.5 g/mol
InChI Key: BHMYNCIWGPSHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid is a complex organic compound with a molecular formula of C16H24N2O5S. This compound is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a benzoic acid moiety. It is often used in various chemical and pharmaceutical applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction using sulfur trioxide or chlorosulfonic acid.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through an esterification reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acids and piperazine derivatives.

Scientific Research Applications

5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring and sulfonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Shares a similar structure but with an ethoxy group instead of a phenylmethyl group.

    Sildenafil: Contains a similar piperazine-sulfonyl structure but with different substituents.

Uniqueness

5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonyl-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C19H22N2O5S/c1-20-9-11-21(12-10-20)27(24,25)16-7-8-18(17(13-16)19(22)23)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,23)

InChI Key

BHMYNCIWGPSHPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiOH (15.39 mg, 0.64 mmol) was added to a stirred solution of methyl 5-[(4-methyl-1-piperazinyl) sulfonyl]-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 71; 260 mg, 0.64 mmol) in a mixture of tetrahydrofuran and water (3:1, 40 ml). The mixture was heated at 50° C. for 6 h and then diluted with ethyl acetate (50 nil). 10% Aqueous HCl was added to the mixture to adjust pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to yield the title compound as a white solid. 120 mg.
Name
Quantity
15.39 mg
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reactant
Reaction Step One
Name
methyl 5-[(4-methyl-1-piperazinyl) sulfonyl]-2-[(phenylmethyl)oxy]benzoate
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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